molecular formula C6H5BrN4 B15248344 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B15248344
M. Wt: 213.03 g/mol
InChI Key: NXNLBVZQUZROLF-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a bromine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Cycloaddition reactions often require specific catalysts and conditions, such as copper acetate in the presence of nitriles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a potential kinase inhibitor, it binds to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other triazole-pyridine compounds and contributes to its potential as a versatile scaffold in drug discovery.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H,(H2,8,10)

InChI Key

NXNLBVZQUZROLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C(=C1)Br

Origin of Product

United States

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